Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
CAS No.: 162537-10-2
Cat. No.: VC20780751
Molecular Formula: C13H16N2O6
Molecular Weight: 296.28 g/mol
* For research use only. Not for human or veterinary use.
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate - 162537-10-2](/images/no_structure.jpg)
Specification
CAS No. | 162537-10-2 |
---|---|
Molecular Formula | C13H16N2O6 |
Molecular Weight | 296.28 g/mol |
IUPAC Name | methyl (2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoate |
Standard InChI | InChI=1S/C13H16N2O6/c1-8(2)11(12(16)20-3)14-13(17)21-10-6-4-9(5-7-10)15(18)19/h4-8,11H,1-3H3,(H,14,17)/t11-/m0/s1 |
Standard InChI Key | HMDFMFXSUVWFSQ-NSHDSACASA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES | CC(C)C(C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CC(C)C(C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate, also known as N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester, is identified by the CAS number 162537-10-2 . The compound represents a protected form of the amino acid L-valine, with specific modifications at both the amino and carboxyl termini. Its molecular structure integrates several functional groups that contribute to its chemical behavior and applications.
The compound features the following fundamental properties:
Property | Value |
---|---|
Chemical Formula | C13H16N2O6 |
Molecular Weight | 296.28 g/mol |
CAS Number | 162537-10-2 |
IUPAC Name | Methyl (2S)-3-methyl-2-[[(4-nitrophenoxy)carbonyl]amino]butanoate |
Physical State | Solid (crystalline) |
Structural Features
The structure of Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate incorporates several key functional groups:
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An L-valine amino acid core, providing the fundamental chiral center
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A methyl ester group protecting the carboxylic acid terminus
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A 4-nitrophenoxycarbonyl group (Nvoc) protecting the amino terminus
The presence of these groups creates a molecule with specific chemical reactivity patterns that are valuable in synthetic applications. The nitro group on the phenyl ring enhances the leaving group ability of the 4-nitrophenoxy moiety, which is significant for its application in chemical synthesis.
Synthesis and Chemical Reactivity
Reactivity Profile
The chemical reactivity of Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate is primarily determined by its functional groups:
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The 4-nitrophenoxycarbonyl group is susceptible to nucleophilic attack, making it reactive toward amino compounds in derivatization reactions.
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The methyl ester is vulnerable to hydrolysis under both basic and enzymatic conditions.
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The chiral center derived from L-valine imparts stereoselectivity in reactions.
These reactivity characteristics are essential for understanding the compound's behavior in various chemical and biochemical applications.
Applications in Chemical Research
Chiral Derivatization
One of the primary applications of Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate is as a chiral derivatizing agent for compounds containing amino groups . The compound facilitates the resolution of racemic mixtures through the formation of diastereomers, which can then be separated using techniques such as high-performance liquid chromatography (HPLC). This application is particularly valuable in:
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Pharmaceutical analysis for determining enantiomeric purity
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Natural product chemistry for structure elucidation
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Mechanistic studies requiring stereochemical analysis
Peptide Chemistry
In peptide synthesis, protected amino acids serve as crucial building blocks. Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate can function as a protected valine derivative, offering several advantages:
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The 4-nitrophenoxycarbonyl group can be selectively removed under specific conditions
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The activated carbonate makes the compound reactive toward amino groups, facilitating peptide bond formation
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The methyl ester provides orthogonal protection to the carboxyl group
These properties make the compound potentially useful in both solution-phase and solid-phase peptide synthesis strategies.
Biochemical Interactions and Metabolic Considerations
Metabolic Transformations
Based on studies of structurally related compounds, Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate likely undergoes specific metabolic transformations in biological systems. For valine methyl ester-containing compounds, the most abundant metabolite formed is typically the carboxylic acid derivative through hydrolysis of the methyl ester . This metabolic pathway is particularly relevant when considering the compound's behavior in biological samples.
The formation of carboxylic acid metabolites can occur through enzymatic processes, primarily mediated by carboxylesterases such as CES-1 . This transformation represents a critical aspect of the compound's pharmacokinetic profile.
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate, offering useful comparisons:
N-Carbobenzyloxy-L-valine
N-Carbobenzyloxy-L-valine (CAS: 1149-26-4) represents another protected form of L-valine that uses a carbobenzyloxy (CBZ) protecting group instead of the 4-nitrophenoxycarbonyl group . Key differences include:
Property | N-Carbobenzyloxy-L-valine | Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate |
---|---|---|
Molecular Formula | C13H17NO4 | C13H16N2O6 |
Molecular Weight | 251.28 g/mol | 296.28 g/mol |
Protecting Group | Carbobenzyloxy (CBZ) | 4-Nitrophenoxycarbonyl |
Carboxyl Group | Free carboxylic acid | Methyl ester |
Melting Point | 62-64°C | Not specified in available data |
The CBZ protecting group in N-Carbobenzyloxy-L-valine is typically removed through catalytic hydrogenation, whereas the 4-nitrophenoxycarbonyl group in Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate may be removed under different conditions, potentially offering orthogonal deprotection strategies.
Valinate Derivatives in Pharmacological Research
Valinate derivatives, including those with methyl ester modifications, have been studied in the context of synthetic cannabinoid receptor agonists (SCRAs) . These compounds demonstrate specific metabolic patterns, with valine methyl ester (AMB-) head groups predominantly forming carboxylic acid metabolites . This information provides context for understanding the potential metabolic fate of Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate.
Analytical Considerations
Detection Methods
For compounds like Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate, analytical detection typically involves chromatographic techniques coupled with spectroscopic methods. The nitro group in the compound provides a chromophore that facilitates UV detection, while the unique mass fragmentation pattern enables mass spectrometric identification.
Chiral Analysis Applications
As a chiral derivatizing agent, Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate interacts with target compounds possessing amino groups through a process of chiral derivatization . This process influences the stereochemical properties of the target compounds, affecting their interactions within various biochemical pathways and enabling their separation and analysis .
The primary result of this derivatization is the resolution of chiral compounds into their individual enantiomers , a critical procedure in pharmaceutical research and quality control.
Future Research Directions
Given the limited specific literature on Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate, several research directions could enhance understanding of this compound:
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Detailed pharmacokinetic studies to elucidate its metabolic pathways and biological half-life
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Comparative studies with other protecting groups to evaluate relative efficacy in chiral derivatization
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Investigation of potential applications in targeted drug delivery systems, leveraging its structural features
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Assessment of stability under various storage and handling conditions to optimize analytical protocols
These research avenues would contribute to a more comprehensive profile of the compound and potentially expand its applications in chemical and pharmaceutical research.
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